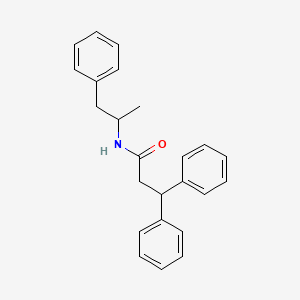![molecular formula C15H12F3N3O2 B5021652 N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5021652.png)
N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide often involves multi-step organic reactions, leveraging the reactivity of functional groups to form complex molecular architectures. For example, derivatives of pyridine and ethanediamide have been synthesized through methods that involve condensation reactions, functional group transformations, and the strategic use of catalysts to promote specific reaction pathways, ensuring high yields and purity of the target compounds (Zhao Ying-jun & Feng Xiaoliang, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. Studies have shown that the spatial configuration of these molecules can significantly impact their reactivity and interaction with other chemical entities. For instance, the structural analysis of related compounds has revealed the importance of the orientation of the pyridyl groups and the central diamide moiety in determining the molecule's overall shape and potential for forming supramolecular assemblies (H. Arman et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of this compound and its derivatives is influenced by the presence of functional groups that can undergo various organic reactions. For example, the pyridine moiety can participate in nucleophilic substitution reactions, while the amide group may be involved in condensation or hydrolysis reactions. These reactions can significantly alter the molecule's properties and are essential for tailoring the compound for specific applications (C. Raminelli et al., 2006).
Physical Properties Analysis
The physical properties of compounds like this compound, such as solubility, melting point, and boiling point, are crucial for their practical application. These properties are often determined by the molecular structure, particularly the balance between hydrophilic and hydrophobic regions within the molecule. Studies on related compounds have provided valuable data on how structural modifications can influence these physical properties, aiding in the design of compounds with desired characteristics (G. Deacon et al., 1984).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interaction with other molecules, are central to their utility in various fields. Analyzing these properties involves a combination of experimental techniques and theoretical calculations, offering insights into the electronic structure, reaction mechanisms, and potential applications of the compound. For instance, the impact of substituents on the electronic properties and stability of the molecule has been explored through detailed studies, highlighting the versatility of these compounds in synthetic chemistry and materials science (Xiaolong Wang et al., 2008).
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)10-4-3-6-11(8-10)21-14(23)13(22)20-9-12-5-1-2-7-19-12/h1-8H,9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLBOISXWJDWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5021580.png)
![5-(4-fluorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5021587.png)

![N-benzyl-2-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5021608.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5021615.png)
![N-(4-chloro-3-methylphenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea](/img/structure/B5021621.png)

![1-(3,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021631.png)

![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5021639.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5021658.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5021665.png)
![4-methyl-N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5021672.png)
![1-bromo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5021681.png)